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N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide
Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide: is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxadiazole derivatives, which are widely studied for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 2,1,3-benzoxadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit fluorescence under specific conditions. It is employed in the study of cellular processes and molecular interactions .
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various biological effects. The compound’s ability to emit fluorescence also makes it useful in tracking and studying these interactions at the molecular level .
Comparison with Similar Compounds
- N-(2,1,3-benzoxadiazol-4-yl)acetamide
- 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol
- N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-N,N-dimethyl-1,3-propanediamine
Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide stands out due to its unique combination of a benzoxadiazole ring and a chlorobenzamide moiety. This structure imparts specific chemical and physical properties, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxadiazole moiety, which is known for its biological activity. The chlorobenzamide component enhances its lipophilicity and potential for cellular uptake. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile.
The antimicrobial activity of this compound has been linked to several mechanisms:
- Inhibition of Bacterial Growth : Studies indicate that compounds with similar structures can inhibit bacterial growth by targeting essential biosynthetic pathways. For example, halogenated benzamides have shown effectiveness against Staphylococcus aureus, including multi-drug resistant strains such as MRSA .
- Membrane Depolarization : Some studies suggest that these compounds may disrupt bacterial membranes, leading to cell death through depolarization and increased permeability .
Efficacy Against Pathogens
The compound has demonstrated potent activity against various bacterial strains. In comparative studies, the minimum inhibitory concentration (MIC) values were reported as follows:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 0.75 |
These results highlight the compound's potential as an effective antimicrobial agent.
Case Study 1: Efficacy in Clinical Isolates
A recent study evaluated the effectiveness of this compound against clinical isolates of MRSA. The study involved:
- Sample Collection : Clinical samples were collected from patients with chronic infections.
- In Vitro Testing : The compound was tested against the isolates using standard broth microdilution methods.
Results indicated a significant reduction in bacterial load in vitro, suggesting that this compound could serve as a promising candidate for treating resistant infections.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms underlying the antibacterial effects of this compound:
- Proteomic Analysis : Global proteomics revealed that treatment with the compound led to alterations in protein expression associated with cell wall biosynthesis and stress response pathways.
- Gene Expression Studies : RNA sequencing showed upregulation of genes involved in iron acquisition and downregulation of genes associated with virulence factors.
These findings provide insights into how this compound exerts its antibacterial effects beyond simple growth inhibition.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVYLRTMOOUIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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